molecular formula C13H8ClN B12934903 2-Chloroacridine CAS No. 1207-96-1

2-Chloroacridine

Cat. No.: B12934903
CAS No.: 1207-96-1
M. Wt: 213.66 g/mol
InChI Key: NDAXYJIUSLEMIY-UHFFFAOYSA-N
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Description

2-Chloroacridine is an organic compound with the molecular formula C13H8ClN. It is a derivative of acridine, a nitrogen-containing heterocycle known for its broad range of pharmaceutical properties. Acridine derivatives, including this compound, are characterized by their unique physical and chemical properties, biological activities, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroacridine typically involves the Ullmann condensation reaction. This method starts with the reaction of 2-chlorobenzoic acid and aniline to form 2-(phenylamino)benzoic acid. This intermediate is then cyclized using polyphosphoric acid (PPA) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloroacridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the acridine ring structure.

    Cyclization Reactions: Formation of more complex heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroacridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with DNA and proteins.

    Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Chloroacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This disruption can lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1207-96-1

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloroacridine

InChI

InChI=1S/C13H8ClN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H

InChI Key

NDAXYJIUSLEMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)Cl

Origin of Product

United States

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